6-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride
Overview
Description
6-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride is a chemical compound with the molecular formula C9H11Cl2N. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride typically involves the chlorination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the reaction of 1,2,3,4-tetrahydroisoquinoline with thionyl chloride (SOCl2) in the presence of a catalyst to introduce the chlorine atom at the 6-position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: The compound can be reduced to form 6-chloro-1,2,3,4-tetrahydroisoquinoline.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and selenium dioxide (SeO2) are commonly used reagents.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Scientific Research Applications
6-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it has been shown to inhibit phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride: Similar in structure but with the chlorine atom at the 7-position.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the chlorine substitution.
Uniqueness
6-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 6-position enhances its reactivity and potential biological activity compared to its unsubstituted counterpart .
Properties
IUPAC Name |
6-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGWYVRWBOWTQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503776 | |
Record name | 6-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33537-97-2 | |
Record name | 6-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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